

Application Notes and Protocols for 1-Octadecanethiol Functionalization of Gold Nanoparticles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2] Their utility is greatly enhanced through surface functionalization, which allows for the attachment of various biomolecules and targeting ligands.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with **1-Octadecanethiol** (ODT).

1-Octadecanethiol is a long-chain alkanethiol that forms a stable self-assembled monolayer (SAM) on the surface of gold nanoparticles.[4][5] The strong affinity between the sulfur headgroup of ODT and the gold surface results in the formation of a robust Au-S bond, displacing the citrate ions often used to stabilize AuNPs during synthesis.[4] This hydrophobic functionalization enhances the stability of the nanoparticles and provides a versatile platform for the encapsulation or attachment of lipophilic drugs and other molecules.[6][7]

Key Applications

The functionalization of AuNPs with **1-Octadecanethiol** is a critical step for a variety of advanced applications:



- Drug Delivery: The hydrophobic monolayer created by ODT can serve as a reservoir for lipophilic drugs, enabling their transport and delivery to specific sites.[8][9] The functionalized nanoparticles can be further modified with targeting ligands to enhance specificity.[8]
- Bioimaging: The unique optical properties of AuNPs can be harnessed for various imaging modalities. ODT functionalization can improve the stability and biocompatibility of AuNPs for in vivo imaging.
- Biosensing: The ability to create a well-defined surface chemistry with ODT allows for the subsequent attachment of biorecognition elements, forming the basis for sensitive and selective biosensors.
- Enhanced Stability: The ODT monolayer provides a protective coating that prevents aggregation of the gold nanoparticles in various media, which is crucial for their biological applications.[10][11]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with **1-Octadecanethiol**.

Table 1: Physicochemical Properties of Citrate-Stabilized vs. ODT-Functionalized AuNPs

| Parameter | Citrate-Stabilized AuNPs | 1-Octadecanethiol Functionalized AuNPs | Characterization Technique |
|-------------------------------------|-----------------------------|--|---|
| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | -10 to -20 mV | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 523-528 nm | UV-Vis Spectroscopy |
| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |



Data compiled from representative literature values.[4]

Table 2: Factors Influencing Cellular Uptake of Functionalized AuNPs

| Factor | Observation | Potential Implication for ODT-AuNPs |
|------------------------------------|---|--|
| Size | Increased cellular uptake with increasing particle size (up to a certain limit, often around 50 nm).[12] | Optimizing the core size of ODT-AuNPs can enhance their cellular internalization. |
| Shape | Spherical nanoparticles often show higher uptake rates compared to other shapes like stars.[12] | The synthesis method should be controlled to produce spherical AuNPs for efficient uptake. |
| Surface Charge | Cationic nanoparticles generally exhibit higher cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[13] | While ODT itself is neutral, further surface modification to introduce positive charges could increase uptake. |
| Surface Coating (e.g., PEGylation) | PEGylation can reduce non- specific protein adsorption and decrease uptake by the mononuclear phagocyte system, potentially increasing circulation time.[14] | Co-functionalization of ODT- AuNPs with PEG may be beneficial for in vivo applications. |

Experimental Protocols

This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with **1-Octadecanethiol**.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)



This protocol describes the widely used Turkevich method for synthesizing monodisperse gold nanoparticles.[15]

Materials:

- Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
- Trisodium citrate dihydrate solution (38.8 mM)
- Ultrapure water (18.2 MΩ·cm)
- All glassware must be meticulously cleaned.

Procedure:

- In a clean round-bottom flask equipped with a condenser, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
- Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
- The solution color will change from yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[1]
- Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
- Remove the flask from the heat and allow it to cool to room temperature while still stirring.
- Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with 1-Octadecanethiol (Ligand Exchange)

This protocol outlines the ligand exchange process to replace the citrate stabilizing layer with a self-assembled monolayer of **1-Octadecanethiol**. This method is adapted from the Brust-Schiffrin two-phase synthesis, which can be modified for ligand exchange on pre-synthesized nanoparticles.[16]

Materials:



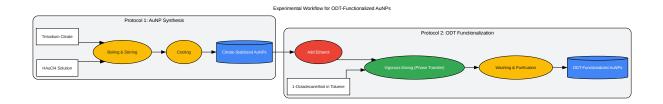
- Citrate-stabilized AuNP solution (from Protocol 1)
- 1-Octadecanethiol (ODT)
- Ethanol
- Toluene
- Sodium borohydride (NaBH₄) (optional, for direct synthesis methods)

Procedure:

- To 10 mL of the citrate-stabilized AuNP solution, add 20 mL of ethanol. This will cause the nanoparticles to start aggregating.
- In a separate vial, dissolve an excess of **1-Octadecanethiol** in 20 mL of toluene. A typical molar ratio of thiol to gold is at least 10:1.
- Add the ODT/toluene solution to the AuNP/ethanol mixture with vigorous stirring.
- The mixture will form a two-phase system. The ODT will begin to displace the citrate on the nanoparticle surface, and the functionalized AuNPs will transfer to the organic (toluene) phase, which will turn deep red. This process can be facilitated by gentle heating or extended stirring.
- After the phase transfer is complete (the aqueous phase becomes colorless), separate the organic phase containing the ODT-functionalized AuNPs.
- Wash the organic phase several times with a mixture of ethanol and water to remove excess unbound ODT and other impurities.
- The purified ODT-functionalized AuNPs can be precipitated by adding a large volume of ethanol and collected by centrifugation.
- The final product can be redispersed in non-polar organic solvents like toluene or chloroform.

Mandatory Visualizations

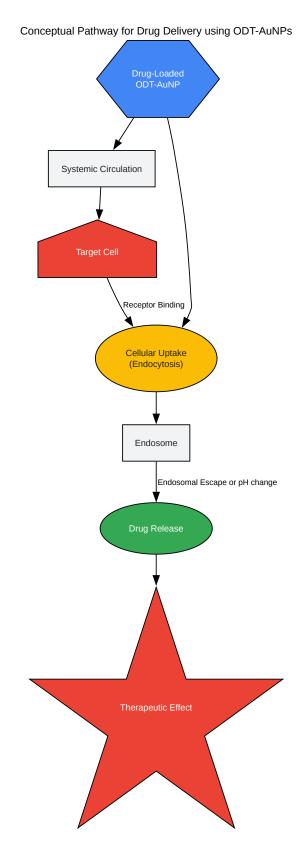




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Caption: Workflow for synthesis and functionalization of AuNPs.





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Caption: Drug delivery pathway of ODT-AuNPs.



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